1-(4-Butoxybenzoyl)indoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-12-25-16-10-8-14(9-11-16)20(24)22-17-7-5-4-6-15(17)13-18(22)19(21)23/h4-11,18H,2-3,12-13H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSXRLKEQKKTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for Indoline 2 Carboxamide Derivatives
General Synthetic Routes to the Indoline-2-carboxamide Core Structure
The construction of the indoline-2-carboxamide core can be achieved through several synthetic pathways, each offering distinct advantages in terms of substrate scope, stereocontrol, and efficiency.
Approaches via 2-Indolinecarboxylic Acid Functionalization
One of the most direct methods for the synthesis of indoline-2-carboxamides involves the functionalization of the readily available 2-indolinecarboxylic acid. This approach typically entails the formation of an amide bond between the carboxylic acid moiety and a desired amine. The reaction is facilitated by a variety of peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.
The choice of coupling reagent, solvent, and base is crucial for achieving high yields and minimizing side reactions, such as racemization, particularly when using enantiomerically pure 2-indolinecarboxylic acid. The reactivity of 2-indolinecarboxylic acid can be challenging due to steric hindrance and the potential for side reactions like the formation of diketopiperazines. orgsyn.org
A study on the reactivity of (S)-indoline-2-carboxylic acid explored various peptide coupling reagents. orgsyn.org While reagents like HATU, HBTU, DCC, and EDC·HCl showed limited success, the use of 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) was effective for the synthesis of homo-oligomers of (S)-indoline-2-carboxylic acid. orgsyn.org For the coupling of N-protected 2-indolinecarboxylic acid with amino acid esters, standard reagents like HBTU have been used successfully. orgsyn.org
Table 1: Peptide Coupling Agents for Amide Bond Formation with 2-Indolinecarboxylic Acid Derivatives
| Coupling Reagent | Base | Solvent | Notes | Reference |
|---|---|---|---|---|
| HBTU | Not Specified | Not Specified | Used for coupling N-protected 2-indolinecarboxylic acid with amino acid esters. | orgsyn.org |
| Mukaiyama's Reagent | Not Specified | Not Specified | Effective for the synthesis of homo-oligomers of (S)-indoline-2-carboxylic acid. | orgsyn.org |
| EDC·HCl, HOBt | DIPEA | Not Specified | A common combination for amide coupling of indole-2-carboxylic acids. researchgate.netnih.gov | researchgate.netnih.gov |
| BOP | DIPEA | DCM | Used for coupling 3-methylindole-2-carboxylic acids with various amines. nih.gov | nih.gov |
Fisher Indole (B1671886) Cyclization and Subsequent Amide Bond Formation
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. google.com This method can be adapted to produce indole-2-carboxylic acid derivatives, which can then be further transformed into the desired indoline-2-carboxamides.
The typical sequence involves:
Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with a pyruvate (B1213749) derivative (e.g., pyruvic acid or an ester) yields an indole-2-carboxylic acid or ester. mdpi.com This reaction can be catalyzed by Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid (PTSA), or Lewis acids. nih.govgoogle.com
Reduction of the Indole Ring: The resulting indole-2-carboxylate (B1230498) is then reduced to the corresponding indoline-2-carboxylate. This reduction can be achieved through various methods, including catalytic hydrogenation.
Amide Bond Formation: The indoline-2-carboxylate can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling methods as described in section 2.1.1. Alternatively, the ester can sometimes be directly converted to the amide.
For example, derivatives of phenylhydrazine hydrochloride have been reacted with 2-oxopropanoic acid in the presence of PTSA to furnish 3-methylindole-2-carboxylates. nih.gov These esters can then be subjected to alkaline hydrolysis to yield the corresponding carboxylic acids, which are subsequently coupled with amines to produce indole-2-carboxamides. nih.gov The reduction of the indole to an indoline (B122111) would be the subsequent step to achieve the target scaffold.
Regioselective Functionalization of Indole-2-carboxylates for Indoline Derivatives
Another powerful strategy involves the regioselective functionalization of the indole-2-carboxylate core, followed by reduction to the indoline system. The indole ring is susceptible to electrophilic substitution, and the presence of the carboxylate at the 2-position directs functionalization to other positions of the ring.
N-acylation of indole-2-carboxylates is a key step in this approach, as it activates the 2,3-double bond for regioselective hydrogenation. clockss.org Catalytic hydrogenation of N-acylindole-2-carboxylates can lead to the corresponding N-acylindolines. clockss.org The stereochemical outcome of the hydrogenation (cis or trans diastereomers in the case of 3-substituted indoles) can often be controlled by the reaction conditions. clockss.org
Once the substituted indoline-2-carboxylate is obtained, the ester can be hydrolyzed to the carboxylic acid. Activation of the acid with reagents like isobutyl chloroformate, followed by ammonolysis, can then yield the desired indoline-2-carboxamide. clockss.org
Alternative Syntheses for Substituted Indoline Cores
Beyond the classical approaches, several alternative methods have been developed for the synthesis of substituted indoline cores. These methods often offer novel pathways to access diverse substitution patterns.
One such approach is the intramolecular dehydrogenative cyclization of 2-methoxyiminoacyl-protected phenylalanine derivatives. clockss.org This palladium-catalyzed reaction affords substituted indoline-2-carboxylates, which can be subsequently converted into dipeptides embodying the indoline-2-carboxylate structure via Raney Ni-catalyzed hydrogenation. clockss.org
Rhodium-catalyzed decarboxylative cyclization and hydroacylation of vinyl benzoxazinanones with chelating aldehydes provides a regioselective route to 2-substituted indolines. thieme-connect.de Furthermore, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates represents another pathway to construct fused indoline systems. Palladium-catalyzed intramolecular cyclization of indole-2-carboxylic acid allenamides can also be tuned to produce complex polycyclic structures containing the indole nucleus.
Targeted Functionalization at the N1-Position: Incorporation of Acyl Groups
The nitrogen atom of the indoline ring (N1-position) is a common site for functionalization, allowing for the modulation of the compound's physicochemical and pharmacological properties. Acylation is a frequently employed transformation to introduce a variety of acyl groups at this position.
Acylation Strategies for N1-Substitution, including Butoxybenzoyl Moieties
A common and straightforward method involves the reaction of the indoline-2-carboxamide with an acyl chloride, such as 4-butoxybenzoyl chloride, in the presence of a base. The base, which can range from organic amines like pyridine (B92270) or triethylamine (B128534) to inorganic bases like potassium carbonate, serves to deprotonate the indoline nitrogen, increasing its nucleophilicity towards the electrophilic acyl chloride.
Alternatively, direct coupling of the indoline-2-carboxamide with a carboxylic acid, such as 4-butoxybenzoic acid, can be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate this transformation under mild conditions. Another approach involves the use of boric acid as a catalyst for the direct amidation between a carboxylic acid and the indoline nitrogen, often requiring elevated temperatures. More recent developments have shown that a combination of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can efficiently promote the N-acylation of less reactive nitrogen heterocycles with carboxylic acids at room temperature.
Table 2: General Methods for N-Acylation of Indole/Indoline Derivatives
| Acylating Agent | Reagent/Catalyst | Base | General Applicability | Reference(s) |
|---|---|---|---|---|
| Acyl Chloride | - | Pyridine, Et₃N, K₂CO₃ | Widely applicable for N-acylation. | |
| Carboxylic Acid | DCC | DMAP | Mild conditions, avoids the use of unstable acyl chlorides. | |
| Carboxylic Acid | Boric Acid | - | Direct amidation, often requires heat. | |
| Carboxylic Acid | Boc₂O, DMAPO | - | Efficient one-pot reaction at room temperature for less reactive heterocycles. | |
| Alkenyl Carboxylates | Na₂CO₃ | - | N-acylation of indoles with alkenyl carboxylates as acylating agents. | |
| Thioesters | - | Cs₂CO₃ | Chemoselective N-acylation of indoles. |
These strategies provide a versatile toolkit for the synthesis of N1-acylated indoline-2-carboxamides, including the specific target compound 1-(4-Butoxybenzoyl)indoline-2-carboxamide.
Utilization of Peptide Coupling Reagents (e.g., TBTU, BOP, EDC·HCl) for Amide Bond Formation
The formation of the amide bond at the C2 position is arguably the most crucial step in the synthesis of indoline-2-carboxamide derivatives. This transformation is typically achieved by coupling an N-acylated indoline-2-carboxylic acid with a desired amine. Standard methods often employ peptide coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions while minimizing side reactions and racemization. uni-kiel.de
Commonly used reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), and onium salts such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
EDC·HCl: This water-soluble carbodiimide (B86325) is widely used due to the ease of removal of its urea (B33335) byproduct during aqueous workup. peptide.com It is often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov Synthetic protocols involving EDC·HCl typically couple commercially available indole-2-carboxylic acids with various amines in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov
TBTU: As a uronium-based coupling reagent, TBTU has proven effective in the synthesis of indoline-2-carboxamides. acs.org The synthesis can be performed as a two-step, one-pot procedure where the indoline-2-carboxylic acid is first coupled with the desired carboxylic acid (to form the N-acyl group) using TBTU, followed by the addition of the desired amine and another equivalent of TBTU to form the C2-carboxamide. acs.org
BOP: This phosphonium-based reagent is another powerful tool for amide bond formation. bachem.com It is known for high coupling efficiency and minimal racemization. peptide.com In the synthesis of indole-2-carboxamide analogues, BOP has been used with DIPEA in DCM to successfully couple carboxylic acids with amines. nih.gov A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.com
The choice of coupling reagent can depend on the specific substrates, desired reaction conditions, and scale of the synthesis.
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Type | Common Additive | Byproduct Characteristics | Key Advantages |
|---|---|---|---|---|
| EDC·HCl | Carbodiimide | HOBt | Water-soluble | Easy purification |
| TBTU | Uronium Salt | HOBt | Water-soluble | High efficiency, suitable for one-pot synthesis |
| BOP | Phosphonium Salt | None required | Carcinogenic (HMPA) | Excellent coupling, minimal racemization |
Derivatization at the Carboxamide Moiety (R2 Position) and Other Peripheral Sites
The versatility of the indoline-2-carboxamide scaffold lies in the ability to introduce a wide array of substituents at its peripheral positions, which is crucial for tuning the molecule's pharmacological properties.
Strategies for Amine Introduction at the Carboxamide
The introduction of diverse amine functionalities at the C2-carboxamide (the R2 position) is a primary strategy for exploring the structure-activity relationship (SAR) of this class of compounds. This is achieved directly through the amide coupling step described previously. By selecting different primary or secondary amines (R2NH2), a library of N-substituted carboxamides can be generated.
For instance, to synthesize a target molecule like this compound, the synthetic sequence would involve the N-acylation of an indoline-2-carboxylic acid ester with 4-butoxybenzoyl chloride, followed by hydrolysis of the ester to the carboxylic acid. This intermediate would then be coupled with ammonia (B1221849) (or an ammonia equivalent) to form the primary carboxamide. To generate analogues, instead of ammonia, various amines such as methylamine, ethylamine, or more complex amines can be used to yield the corresponding N-substituted amides. acs.org
Synthesis of Variously Substituted Indoline/Indole-2-carboxamide Analogues
Modification of the aromatic ring of the indoline core provides another avenue for creating structural diversity. This can be accomplished by two main routes:
Starting with Substituted Precursors: Commercially available, substituted indole-2-carboxylic acids or indoline-2-carboxylic acids serve as convenient starting materials. nih.gov For example, 5-chloro, 6-bromo, or 7-methylindole-2-carboxylic acids can be carried through the N-acylation and C2-amide coupling steps to produce the final substituted products.
De Novo Ring Synthesis: For more complex substitution patterns not available commercially, the substituted indoline ring can be constructed from acyclic precursors. One reported multi-step synthesis starts with a substituted aldehyde, which is reacted with methyl azidoacetate to form a vinylazide. acs.org This intermediate is then cyclized using a rhodium catalyst to form a substituted indole, which is subsequently reduced to the indoline. acs.org This approach offers greater flexibility in accessing a wide range of analogues. acs.org
Table 2: Examples of Synthesized Indole/Indoline-2-carboxamide Analogues
| Base Scaffold | R1 (N1-Acyl Group) | R2 (Carboxamide Group) | Ring Substituents |
|---|---|---|---|
| Indole | Benzyl | 2,4-dichlorobenzyl | None |
| Indole | H | Adamantyl | 6-Bromo |
| Indoline | 4-Butoxybenzoyl | H | None |
| Indoline | Phenoxyacetyl | Methyl | 5-Fluoro |
Molecular Mechanisms of Action and Biological Targets for Indoline/indole 2 Carboxamide Scaffolds
Inhibition of Essential Pathogen Processes
Indoline (B122111) and indole-2-carboxamide derivatives have shown significant promise as antimicrobial and antiparasitic agents. Their efficacy often stems from the targeted inhibition of critical biological processes unique to the pathogens, thereby minimizing off-target effects on the host.
Mycobacterial Membrane Protein Large 3 (MmpL3) as a Target in Mycobacterium tuberculosis and Nontuberculous Mycobacteria (NTM)
The rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for new antitubercular drugs with novel mechanisms of action. The indole-2-carboxamide scaffold has been extensively investigated as a potent inhibitor of MmpL3, a crucial transporter protein in mycobacteria. researchgate.net
MmpL3 is an essential inner membrane protein responsible for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are major components of the unique and impermeable mycobacterial cell wall, which is critical for the bacterium's survival and virulence. By inhibiting MmpL3, indole-2-carboxamide-based compounds disrupt the mycolic acid biosynthetic pathway, leading to a compromised cell wall and ultimately, bacterial death. researchgate.net
Structure-activity relationship (SAR) studies have been conducted to optimize the antimycobacterial activity of this class of compounds. These studies have led to the identification of potent analogs with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov For instance, the compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide has demonstrated a minimum inhibitory concentration (MIC) of 0.012 µM against drug-sensitive Mtb. nih.gov
| Compound | Target | Organism | Activity (MIC) |
|---|---|---|---|
| Indole-2-carboxamide Analog | MmpL3 | M. tuberculosis (drug-sensitive) | 0.93 µM |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | M. tuberculosis (drug-sensitive) | 0.012 µM |
Antiparasitic Mechanisms against Trypanosoma brucei
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the protozoan parasite Trypanosoma brucei. The discovery of new, effective, and brain-penetrant drugs is a critical goal, especially for the late stage of the disease which involves the central nervous system. A series of novel indoline-2-carboxamides has been identified as potent inhibitors of T. brucei. nih.govnih.govacs.org
These compounds were discovered through the screening of a focused library of protease inhibitors against Trypanosoma brucei brucei in culture. nih.govnih.gov The initial hit from this screen, 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide , exhibited potent antiproliferative activity with a 50% effective concentration (EC50) of 27 nM and demonstrated high selectivity over mammalian cells (>1600-fold). nih.gov
Optimization of this initial hit led to the development of analogs with excellent pharmacokinetic properties. These optimized compounds have shown the ability to achieve complete cures in a stage 1 mouse model of HAT and partial cures in a more challenging stage 2 model. nih.govnih.gov While the precise molecular target of these indoline-2-carboxamides within the parasite is still under investigation, their potent antiproliferative activity suggests the inhibition of an essential biological pathway.
| Compound | Target Organism | Activity (EC50) | Selectivity (vs. mammalian cells) |
|---|---|---|---|
| 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | Trypanosoma brucei brucei | 27 nM | >1600-fold |
Modulation of Receptor and Enzyme Systems in Host Pathways
Beyond their antimicrobial and antiparasitic activities, indole (B1671886) and indoline-2-carboxamide scaffolds have been explored for their ability to modulate host cellular targets, including receptors and enzymes involved in various physiological and pathological processes.
Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism
The Transient Receptor Potential Vanilloid Type-1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat. mdpi.com Agonists of TRPV1, such as capsaicin, initially cause a burning sensation followed by a desensitization period, which can lead to analgesia. This has made TRPV1 an attractive target for the development of novel pain therapeutics.
Recent studies have identified the indole-2-carboxamide scaffold as a promising starting point for the design of new and selective TRPV1 agonists. mdpi.com The indole ring is a key feature of some natural TRPV1 ligands, such as evodiamine. mdpi.com Research into synthetic indole-2-carboxamides has shown that modifications to the scaffold can significantly impact their potency and efficacy as TRPV1 modulators. mdpi.com For instance, N-methylation of the carboxamide nitrogen has been shown to improve the activity of these compounds as TRPV1 agonists. mdpi.com
While specific data on "1-(4-Butoxybenzoyl)indoline-2-carboxamide" as a TRPV1 agonist is not yet available, the broader class of indole-2-carboxamides shows potential for interaction with this receptor. Further investigation is needed to determine the precise structure-activity relationships that govern TRPV1 agonism within this chemical series.
Kinase Inhibition Profiles: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. The indole and indoline-2-carboxamide scaffolds have been utilized in the design of inhibitors targeting several important kinases.
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis. Dual inhibition of both EGFR and VEGFR-2 is a validated strategy in cancer therapy. Several indole-2-carboxamide derivatives have been developed as potent dual inhibitors of these kinases. nih.govtaylorandfrancis.com For example, certain substituted indole-2-carboxamides have demonstrated IC50 values in the nanomolar range against both EGFR and VEGFR-2. nih.gov
CDK2 Inhibition: Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its aberrant activity is often associated with uncontrolled cell proliferation in cancer. The indole-2-carboxamide scaffold has also been explored for the development of CDK2 inhibitors. Some 5-substituted-indole-2-carboxamides have been identified as potent dual inhibitors of both EGFR and CDK2, suggesting a potential for multi-targeted cancer therapy. rsc.org
| Compound Class | Target Kinase | Activity (IC50) |
|---|---|---|
| Indole-2-carboxamide derivative | EGFR | 71 nM |
| Indole-2-carboxamide derivative | VEGFR-2 | 1.10 nM |
| 5-substituted-indole-2-carboxamide | EGFR | 85 - 124 nM |
| 5-substituted-indole-2-carboxamide | CDK2 | 33 - 46 nM |
The specific kinase inhibition profile of "this compound" has not been publicly reported. However, the demonstrated activity of structurally related compounds suggests that this scaffold has the potential for kinase modulation.
Fructose-1,6-bisphosphatase (FBPase) Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. Inhibition of FBPase is considered a promising therapeutic strategy for the management of type 2 diabetes. nih.govacs.org
Novel indole derivatives have been designed and synthesized as allosteric inhibitors of FBPase. nih.govnih.gov These compounds bind to the allosteric site of the enzyme, which is distinct from the active site, and modulate its activity. Structure-activity relationship studies have shown that substitutions at various positions of the indole scaffold can significantly influence the inhibitory potency. nih.gov For example, a series of indole-2-carboxylic acid derivatives bearing an N-acylsulfonamide moiety at the 3-position have been identified as potent FBPase inhibitors with IC50 values in the submicromolar range. nih.gov
| Compound | Target Enzyme | Mechanism | Activity (IC50) |
|---|---|---|---|
| Indole-2-carboxylic acid derivative (14c) | Fructose-1,6-bisphosphatase | Allosteric Inhibition | 0.10 µM |
While there is no specific data available for "this compound" as an FBPase inhibitor, the proven activity of other indole derivatives suggests that this chemical class is a valuable starting point for the development of new antidiabetic agents.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial mediator of cellular stress responses, including inflammation and apoptosis. nih.govnih.gov It is activated by various stimuli such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum stress. researchgate.net Upon activation, ASK1 triggers downstream signaling cascades, primarily the p38 and c-Jun N-terminal kinase (JNK) pathways, which are implicated in the pathogenesis of numerous human diseases. nih.govnih.gov Consequently, inhibiting ASK1 has emerged as a promising therapeutic strategy.
Derivatives of the 1H-indole-2-carboxamide scaffold have been identified as potent inhibitors of ASK1. nih.gov Structure-activity relationship (SAR) studies have led to the development of specific compounds with significant anti-ASK1 kinase activity. nih.gov For instance, one study developed an indole-2-carboxamide derivative, compound 19 , which demonstrated a stronger inhibitory effect on ASK1 in AP1-HEK293 cells than the previously known inhibitor GS-4997. nih.gov Mechanistically, this compound was shown to suppress the phosphorylation of the ASK1-p38/JNK signaling pathways and reduce the overexpression of inflammatory cytokines, highlighting its potential for treating conditions like ulcerative colitis. nih.gov
| Compound ID | Scaffold | Target | Activity | Reference |
| Compound 19 | 1H-indole-2-carboxamide | ASK1 | Potent inhibition; suppresses phosphorylation of p38/JNK pathways. | nih.gov |
| GS-4997 (Selonsertib) | Not specified | ASK1 | Reference ASK1 inhibitor. | nih.govnih.gov |
Cannabinoid Receptor 2 (CB2R) Agonism
The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed in immune cells. Its activation is associated with modulating immune responses and inflammation, making it an attractive therapeutic target without the psychoactive side effects linked to cannabinoid receptor 1 (CB1R). nih.gov The indole-2-carboxamide scaffold has been a fruitful foundation for developing selective CB2R agonists. nih.gov
Research has shown that specific structural modifications to the indole-2-carboxamide core can yield potent and selective CB2R ligands. For example, a study highlighted an N-unsubstituted indole derivative, compound 5 , which exhibited selective CB2R functional activity with an EC50 of 0.98 μM. nih.gov This compound also demonstrated potent inhibitory activity against the viability of pediatric glioblastoma KNS42 cells, suggesting a link between CB2R agonism and anticancer effects. nih.gov The development of such agents underscores the therapeutic potential of targeting CB2R in cancer and inflammatory diseases. nih.govnih.gov While many synthetic cannabinoids act as agonists at both CB1 and CB2 receptors, the indole-2-carboxamide structure offers a pathway to achieve selectivity. nih.govmdpi.com
| Compound ID | Scaffold | Target | Activity | Reference |
| Compound 5 | N-unsubstituted indole-2-carboxamide | CB2R | Selective agonist (EC50 = 0.98 μM). | nih.gov |
| WIN55,212-2 | Aminoalkylindole | CB1R/CB2R | Mixed agonist, used as a reference. | nih.gov |
| JWH-133 | Naphthoylpyrrole | CB2R | Selective agonist. | nih.gov |
| AM630 | Iodopravadoline | CB2R | Inverse agonist/antagonist. | nih.gov |
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The nuclear factor-kappa B (NF-κB) is a family of transcription factors that serves as a master regulator of inflammation, immune responses, cell proliferation, and apoptosis. nih.govmdpi.com Dysregulation of the NF-κB signaling pathway is implicated in numerous inflammatory diseases and cancers. nih.govnih.gov The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB dimers to the nucleus to activate target gene transcription. nih.govmdpi.com
The activity of some indole-based compounds is linked to the modulation of the NF-κB pathway, often indirectly through upstream targets like Protein Kinase CK2. mdpi.com CK2 is known to regulate several oncogenic signaling pathways, including NF-κB. mdpi.com By inhibiting kinases that activate the NF-κB pathway, indole-2-carboxamide derivatives can suppress the production of pro-inflammatory mediators. mdpi.com This modulation can occur at different stages, from receptor activation to interfering with the nuclear translocation or DNA binding of NF-κB. nih.gov This mechanism contributes to the anti-inflammatory and anti-cancer properties observed in various compounds derived from this scaffold. mdpi.commdpi.com
Protein Kinase CK2 Inhibition
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is constitutively active and plays a critical role in cell growth, proliferation, and the suppression of apoptosis. chem-soc.sinih.gov Elevated levels of CK2 are observed in many types of cancer, where it promotes cell survival and contributes to oncogenesis, making it a key therapeutic target. chem-soc.siuni-saarland.de
Several studies have evaluated N-substituted indole-2- and 3-carboxamide derivatives for their ability to inhibit human recombinant protein kinase CK2. chem-soc.si These investigations revealed that the substitution pattern on both the indole ring and the N-benzyl group is crucial for activity. chem-soc.si One study identified 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide (compound 4) as the most active compound in its series, with an IC50 value of 14.6 μM against human protein kinase CK2. chem-soc.si Molecular docking studies suggest these inhibitors bind within the ATP-binding site of the kinase. chem-soc.si The development of potent and selective CK2 inhibitors from the indole scaffold, such as the clinical candidate CX-4945 (silmitasertib) , highlights the therapeutic promise of this approach. mdpi.comnih.govmdpi.com
| Compound ID | Scaffold | Target | Activity (IC50) | Reference |
| Compound 4 | Indole-2-carboxamide | Protein Kinase CK2 | 14.6 μM | chem-soc.si |
| CX-4945 (Silmitasertib) | Indoloquinazoline | Protein Kinase CK2 | 1 nM | mdpi.com |
Topoisomerase IIα Inhibition
DNA topoisomerase IIα is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for processes like DNA replication, transcription, and chromosome segregation. nih.gov Because of their high proliferative rate, cancer cells are particularly dependent on this enzyme, making it a well-established target for chemotherapy. nih.gov Inhibitors of Topoisomerase IIα, often called "poisons," act by stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death. nih.govexcli.de
While the indole scaffold is not the most classic structure for Topoisomerase IIα inhibitors, certain derivatives have shown activity against this target. For example, studies on benz[f]indole-4,9-diones, which are structurally related, have demonstrated inhibitory activity against human DNA topoisomerases. nih.gov The mechanism involves stabilizing the Topoisomerase IIα-DNA cleavage complex, effectively poisoning the enzyme. researchgate.net This leads to cell cycle arrest and apoptosis. researchgate.net The potential for indole-2-carboxamide derivatives to act as Topoisomerase IIα inhibitors adds another dimension to their anticancer profile, although this mechanism is less commonly reported for this specific scaffold compared to others.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin subunits that are fundamental components of the cytoskeleton and are essential for mitosis, cell shape, and intracellular transport. nih.gov Disruption of tubulin polymerization is a clinically validated strategy in cancer therapy. nih.gov Inhibitors of tubulin polymerization can bind to distinct sites on the tubulin protein, with the colchicine-binding site being a major target. nih.gov
The indole ring is recognized as a "privileged" scaffold for designing tubulin inhibitors that target the colchicine (B1669291) site. nih.gov Numerous indole-based compounds, including indole-2-carboxamide derivatives, have been designed and synthesized as potent antimitotic agents. researchgate.net These compounds often mimic natural products like Combretastatin A-4 by incorporating a trimethoxyphenyl (TMP) moiety, which is a key pharmacophore for tubulin binding. nih.gov For example, a series of novel indole-1,2,4-triazole derivatives were developed, with the top compound exhibiting an IC50 of 2.1 μM for tubulin polymerization inhibition and potent anti-proliferative activity against several cancer cell lines. researchgate.net Molecular docking studies confirm that these molecules occupy the colchicine-binding site, leading to microtubule destabilization, G2/M phase cell cycle arrest, and apoptosis. researchgate.net
| Compound Class | Target | Binding Site | Effect | Reference |
| Indole-based derivatives | Tubulin | Colchicine site | Inhibition of polymerization, G2/M arrest, apoptosis. | nih.govresearchgate.net |
| Combretastatin A-4 | Tubulin | Colchicine site | Natural product reference; potent inhibitor. | nih.gov |
| Vincristine | Tubulin | Vinca domain | Natural product reference; inhibits microtubule formation. | nih.gov |
DNA Gyrase Inhibition
DNA gyrase is a type IIA topoisomerase found in bacteria that is essential for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. mdpi.comnih.gov As this enzyme is absent in eukaryotes, it represents an excellent target for developing antibacterial agents. mdpi.com Inhibitors can interfere with either ATP binding or DNA binding, or they can act as poisons by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. mdpi.comnih.gov
While fluoroquinolones are the most famous class of DNA gyrase inhibitors, research continues into novel scaffolds to combat rising antibiotic resistance. nih.gov The indole-2-carboxamide scaffold has been investigated for various antimicrobial activities, including against mycobacteria. nih.gov Although the primary mechanism for some of these indole-based antimycobacterials is the inhibition of the MmpL3 transporter, the search for novel gyrase inhibitors is broad. nih.gov Recently, a new class of 1,4-dicarbonylthiosemicarbazides was identified as DNA gyrase inhibitors, acting by binding to the ATPase domain. nih.gov While direct, potent inhibition of DNA gyrase by a simple this compound has not been extensively documented in the provided literature, the versatility of the indole scaffold suggests its potential for modification to target this essential bacterial enzyme.
Anti-inflammatory Pathways Involving Cytokine Modulation (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6))
Chronic inflammation is a key factor in the development of many diseases. A promising strategy for treating these conditions is to control the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Indole-2-carboxamide derivatives have been identified as effective inhibitors of these important inflammatory mediators. nih.gov
For instance, a series of novel indole-2-carboxamide derivatives demonstrated the ability to effectively suppress the expression of TNF-α and IL-6 in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). nih.gov Another indole-2-carboxamide derivative, known as LG4, has shown significant anti-inflammatory properties both in laboratory experiments and in living organisms. nih.gov This effect was confirmed by measuring the reduced production of TNF-α and IL-6. nih.gov
Furthermore, research on conjugates of N-substituted indole and aminophenylmorpholin-3-one has been conducted to evaluate their ability to inhibit TNF-α and IL-6. nih.gov One particular compound from this series was found to be a powerful anti-inflammatory agent, significantly reducing the levels of both TNF-α and IL-6 in microglial cells. nih.gov These findings highlight the potential of the indole-2-carboxamide scaffold in developing new anti-inflammatory drugs that work by modulating key cytokine pathways.
Table 1: Selected Indole-2-carboxamide Derivatives and their Effects on Cytokine Production
| Compound/Derivative | Cell Line/Model | Effect on TNF-α | Effect on IL-6 |
|---|---|---|---|
| Novel Indole-2-carboxamide Series | RAW 264.7 macrophages | Effective inhibition of LPS-induced expression nih.gov | Effective inhibition of LPS-induced expression nih.gov |
| LG4 | Activated macrophages / LPS-induced sepsis in mice | Significant reduction in production nih.gov | Significant reduction in production nih.gov |
| Compound 4 (indole/aminophenyl morpholinone conjugate) | Microglial cells | Reduced LPS-induced levels by 71% nih.gov | Reduced LPS-induced levels by 53% nih.gov |
Cellular Responses: Induced Apoptosis and Differential Antiproliferative Effects in Cancer Cell Lines
Indole-2-carboxamide derivatives have been extensively studied for their potential as anticancer agents. nih.govmdpi.comresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines and trigger programmed cell death, or apoptosis. nih.govmdpi.comresearchgate.net
The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines, including breast (MCF-7), lung (A549), pancreatic (Panc-1), and colon (HT-29) cancer cells. nih.govmdpi.com Several derivatives have shown significant activity, with GI50 values (the concentration required to inhibit the growth of 50% of the cells) in the nanomolar to low micromolar range. nih.govmdpi.comnih.govtandfonline.com For example, certain indole-2-carboxamide derivatives have demonstrated greater antiproliferative activity against the MCF-7 breast cancer cell line compared to other tested cell lines. nih.govresearchgate.net
The anticancer activity of these compounds is closely linked to their ability to induce apoptosis. nih.govmdpi.com This has been demonstrated by their effects on various apoptotic markers. nih.govmdpi.com Studies have shown that these compounds can lead to a significant increase in the levels of pro-apoptotic proteins such as Caspase-3, Caspase-8, Caspase-9, Cytochrome C, and Bax. nih.govmdpi.com Conversely, they have been observed to decrease the levels of the anti-apoptotic protein Bcl-2. nih.govmdpi.com The activation of caspases, a family of cysteine proteases, is a crucial step in the apoptotic process. nih.gov For instance, some of the most active indole-2-carboxamide derivatives have been found to increase the level of active caspase-3 by 8 to 10 times compared to control cells. nih.gov
Table 2: Antiproliferative Activity of Selected Indole-2-carboxamide Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | GI50 Value | Reference Compound |
|---|---|---|---|
| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast) | 0.95 µM - 1.50 µM nih.govresearchgate.net | Doxorubicin (B1662922) (GI50 = 1.10 µM) nih.govresearchgate.net |
| Va | Multiple (A549, MCF-7, Panc-1, HT-29) | 26 nM mdpi.com | Erlotinib (GI50 = 33 nM) mdpi.com |
| 5f | Multiple (A549, MCF-7, Panc-1, HT-29) | 29 nM nih.govtandfonline.com | Erlotinib (GI50 = 33 nM) nih.govtandfonline.com |
Table 3: Effect of Selected Indole-2-carboxamide Derivatives on Apoptotic Markers in Cancer Cells
| Compound/Derivative | Cancer Cell Line | Effect on Caspase-3 | Effect on Bax | Effect on Bcl-2 |
|---|---|---|---|---|
| 5d, 5e, 5h | MCF-7 (Breast) | Increased levels by 8-10 fold nih.gov | Significant increase in levels nih.gov | Decrease in levels nih.gov |
| Va, Vg | A-549 (Lung) | Increased levels by ~11 and 8 fold respectively mdpi.com | Significant elevation in levels mdpi.com | Equipotent downregulation compared to doxorubicin mdpi.com |
| 5f, 5g | Panc-1 (Pancreatic) | Not specified | Significantly raised levels nih.gov | Significantly raised levels nih.gov |
Computational Chemistry and Molecular Modeling in the Design and Analysis of Indoline/indole 2 Carboxamide Derivatives
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of molecular recognition and for predicting the affinity and activity of a compound. For the indoline (B122111)/indole-2-carboxamide class of molecules, docking studies have been instrumental in elucidating their binding mechanisms across various biological targets.
The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. The results reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in studies of indole-2-carboxamide derivatives as potential anti-inflammatory agents, molecular docking into the active site of cyclooxygenase-2 (COX-2) showed that the carboxamide group could form favorable hydrogen bond interactions with positively charged residues like Arginine (Arg120). semanticscholar.org Similarly, when evaluating derivatives as inhibitors of human liver glycogen phosphorylase a (HLGPa), docking simulations demonstrated a consistent binding mode across a series of inhibitors, which helped in building predictive quantitative structure-activity relationship (QSAR) models. nih.gov
Other research has utilized docking to explore the binding of this scaffold to targets such as the mycobacterial membrane protein MmpL3, a key transporter in Mycobacterium tuberculosis, and HIV-1 integrase, where the indole (B1671886) core and carboxamide function were shown to chelate essential magnesium ions in the active site. researchgate.netmdpi.com These simulations provide a static but detailed snapshot of the binding hypothesis, which is fundamental for structure-based drug design and for guiding further optimization of the lead compound.
Table 1: Examples of Molecular Docking Targets for Indole/Indoline-2-carboxamide Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Therapeutic Area |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | - | Arg120, Hydrophobic Pocket | Anti-inflammatory |
| Human Liver Glycogen Phosphorylase a (HLGPa) | - | Subsite interactions | Diabetes |
| HIV-1 Integrase | - | Mg2+ cofactors | Antiviral |
| MmpL3 (M. tuberculosis) | 6AJG | Catalytic site residues | Antitubercular |
This table is generated based on data from multiple sources for illustrative purposes. semanticscholar.orgnih.govmdpi.comeurekaselect.comnih.gov
Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Stability
While molecular docking provides a valuable static image of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time. MD simulations calculate the motion of atoms in the system, providing insights into the conformational changes of both the ligand and the protein upon binding.
This technique is often used to validate the results of molecular docking. A docked pose that is unstable during an MD simulation is less likely to represent the true binding mode. Studies have shown that approximately 94% of native crystallographic poses remain stable during simulations, confirming the reliability of MD in assessing binding stability. nih.gov For indole-2-carboxamide derivatives, MD simulations have been employed to confirm the stability of the ligand within the active site of its target. For example, simulations of a potent anti-mycobacterial indole-2-carboxamide compound bound to the MmpL3 protein demonstrated that the ligand remained stably associated with the catalytic site, reinforcing the docking predictions. researchgate.net
By analyzing the trajectory of the simulation, researchers can identify persistent hydrogen bonds, fluctuations in ligand position (measured by root-mean-square deviation, or RMSD), and conformational changes in the protein that might be induced by the ligand. This detailed understanding of the dynamic behavior of the complex is critical for refining lead compounds to improve their binding affinity and residence time at the target.
Pharmacophore Modeling and Virtual Screening Approaches for Novel Lead Identification
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov This model serves as a 3D query for virtual screening, a process where large chemical databases are computationally searched to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govyoutube.com
For scaffolds related to indoline/indole-2-carboxamides, pharmacophore models have been developed to discover novel inhibitors for various targets. For instance, a pharmacophore model for acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors was created based on known active indole derivatives. nih.gov This model was then used to screen databases like the National Cancer Institute (NCI) repository, leading to the identification of nine new, chemically diverse compounds with inhibitory activity. nih.gov
This combined approach of pharmacophore modeling and virtual screening is highly effective for scaffold hopping—finding new core structures that retain the necessary pharmacophoric features. It allows researchers to move beyond a known chemical series and discover novel lead compounds with potentially improved properties, such as better patentability, selectivity, or pharmacokinetic profiles. nih.govmdpi.com
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Compound Design
A significant cause of failure in drug development is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug design to filter out compounds that are likely to fail later on. eurekaselect.comjapsonline.com Various computational models are available to predict key ADME parameters for compounds like 1-(4-Butoxybenzoyl)indoline-2-carboxamide and its derivatives.
These predictive models can estimate a wide range of properties, including:
Absorption: Human Intestinal Absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB). japsonline.com
Metabolism: Inhibition or substrate activity for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
Excretion: Prediction of aqueous solubility.
For indole derivatives, in silico tools have been used to evaluate their drug-likeness and ADME profiles. researchgate.netsciencescholar.us For example, studies on novel indole-2-carboxamide derivatives designed as anticancer agents predicted their ability to cross the blood-brain barrier, which was a critical factor for their intended use against pediatric brain tumors. nih.gov These predictions help chemists prioritize which compounds to synthesize and test, focusing efforts on molecules with a higher probability of having favorable pharmacokinetic profiles suitable for a therapeutic agent. eurekaselect.combenthamdirect.com
Table 2: Key In Silico ADME Parameters and Their Significance
| ADME Parameter | Significance in Drug Design |
|---|---|
| Aqueous Solubility | Affects absorption and formulation. Low solubility can lead to poor bioavailability. |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs to avoid side effects. |
| Plasma Protein Binding (PPB) | High binding can limit the free fraction of the drug available to act on the target. |
| CYP450 Enzyme Inhibition | Predicts potential for drug-drug interactions. |
| Hepatotoxicity | Early prediction of potential liver toxicity. |
This table outlines common ADME parameters evaluated using in silico methods for drug candidates. japsonline.comresearchgate.net
Pre Clinical Pharmacological Evaluation of Indoline/indole 2 Carboxamide Compounds in Relevant Models
In Vitro Potency and Efficacy Assessments (e.g., EC50, IC50 values on specific targets and cell lines)
The in vitro activity of indoline (B122111) and indole-2-carboxamide derivatives has been established against a range of pathogens and cell lines.
Notably, a series of novel indoline-2-carboxamides were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosiomasis (HAT). An initial hit compound from this series demonstrated significant antiproliferative activity with a half-maximal effective concentration (EC50) of 27 nM and showed high selectivity (>1600-fold) over mammalian cells. nih.gov
In the field of oncology, various indole-2-carboxamide derivatives have shown significant cytotoxic and antiproliferative effects. For instance, certain analogues demonstrated potent activity against pediatric glioblastoma KNS42 cells, with half-maximal inhibitory concentration (IC50) values for cell viability as low as 0.33 µM. nih.gov Other series of 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), with mean growth inhibitory (GI50) values ranging from 37 nM to 193 nM across different cancer cell lines. rsc.org
Furthermore, the indole-2-carboxamide scaffold has been crucial in developing agents against mycobacteria. Analogues such as N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide have exhibited potent anti-tuberculosis (anti-TB) activity with a minimum inhibitory concentration (MIC) of 0.012 µM. nih.gov Other derivatives have shown MIC values ranging from 0.0039 to 8 µg/ml against various nontuberculous mycobacteria (NTM). asm.org
The table below summarizes the in vitro potency of selected indoline/indole-2-carboxamide compounds.
| Compound Class | Target/Cell Line | Potency Metric | Value |
| Indoline-2-carboxamide | Trypanosoma brucei brucei | EC50 | 27 nM |
| Indole-2-carboxamide | Pediatric Glioblastoma (KNS42) | IC50 | 0.33 µM |
| 5-substituted-indole-2-carboxamide | Various Cancer Cell Lines | GI50 | 37 - 193 nM |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis | MIC | 0.012 µM |
| (1-benzyl-4-triazolyl)-indole-2-carboxamides | Toxoplasma gondii & C. parvum | IC50 | 2.95 - 7.63 µM |
In Vivo Efficacy Studies in Established Animal Models (excluding human clinical trial data)
The promising in vitro results of many indoline/indole-2-carboxamide compounds have led to their evaluation in various animal models of disease.
A series of indoline-2-carboxamide derivatives demonstrated excellent in vivo efficacy in a stage 1 mouse model of HAT, leading to full cures. nih.govnih.gov The same series also achieved a partial cure in a more challenging stage 2 model, where the parasite has crossed the blood-brain barrier. nih.govnih.gov These findings highlight the potential of this chemical class to address both stages of the disease.
The utility of the indole-2-carboxamide chemotype has been demonstrated as an effective treatment for Mycobacterium abscessus infections. nih.govasm.org In an acute M. abscessus-infected mouse model, oral administration of lead indole-2-carboxamide compounds resulted in a statistically significant reduction in bacterial loads in both the lungs and spleen. cardiff.ac.uknih.gov For example, mice treated with a lead compound showed a significant decrease in lung and spleen bacterial counts compared to the untreated control group. asm.org These compounds have been identified as promising candidates for future preclinical development against NTM infections. nih.gov
While the broader indole (B1671886) nucleus is found in many compounds with anti-inflammatory properties, and various indole derivatives have been tested in animal models of inflammation, specific in vivo data for indoline-2-carboxamides in models such as lipopolysaccharide (LPS)-induced pulmonary inflammation is not extensively documented in the reviewed literature. The scaffold has been investigated for the design of agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which plays a role in pain and inflammation, indicating a potential therapeutic application in this area. mdpi.comresearchgate.net
While numerous indole-2-carboxamide derivatives exhibit potent in vitro anticancer activity, detailed in vivo efficacy data from tumor xenograft models for this specific class of compounds is limited in the available literature. However, the significant in vitro cytotoxic and antiproliferative activities against various cancer cell lines, including pediatric brain tumors, suggest that this is a promising area for future investigation. nih.gov
Evaluation of Pre-clinical Pharmacokinetic Profiles in Animal Models (excluding human data)
The pharmacokinetic properties of the indoline/indole-2-carboxamide series have been assessed in animal models to evaluate their drug-like potential.
In studies related to HAT, the indoline-2-carboxamide series demonstrated excellent pharmacokinetic properties. nih.govnih.gov An initial lead compound was found to have a high intrinsic clearance in mouse, rat, and human liver microsomes. nih.gov Subsequent optimization efforts focused on improving metabolic stability to enhance in vivo exposure. acs.org
For anti-mycobacterial indole-2-carboxamides, pharmacokinetic studies in mice revealed good oral bioavailability. nih.gov One lead compound, after oral dosing, reached a maximum plasma concentration (Cmax) of 6.5 µg/ml at 50 minutes (Tmax), with an elimination half-life of 2.5 hours. nih.gov These favorable pharmacokinetic profiles supported their progression into in vivo efficacy studies. nih.gov
Pharmacokinetic studies of indole-2-carboxamides developed for Chagas disease showed that early lead compounds suffered from limited plasma exposure in mice due to moderate to high in vivo clearance. nih.govacs.org Efforts to improve metabolic stability and solubility were undertaken to address these pharmacokinetic challenges. nih.gov
The table below presents selected preclinical pharmacokinetic parameters for representative compounds.
| Compound Class | Animal Model | Key Pharmacokinetic Parameters |
| Indoline-2-carboxamide (Anti-Trypanosomal) | Mouse | High intrinsic clearance; Half-life (t1/2) increased to 4.8 h in CYP null mice |
| Indole-2-carboxamide (Anti-Mycobacterial) | Mouse | Cmax: 6.5 µg/ml; Tmax: 50 min; t1/2: 2.5 h; AUC: 29.6 µg·h/ml |
| Indole-2-carboxamide (Anti-Trypanosoma cruzi) | Mouse | Moderate to high in vivo clearance (24–57 mL/min/kg) |
Metabolic Stability in In Vitro Microsomal AssaysThere are no published results from in vitro studies using liver microsomes to determine the metabolic half-life or clearance rate of 1-(4-Butoxybenzoyl)indoline-2-carboxamide.
Therefore, the article as outlined cannot be constructed with scientific accuracy.
Q & A
Q. What are the standard synthetic routes for 1-(4-Butoxybenzoyl)indoline-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Indoline Core Formation : Cyclization of substituted indoline precursors using catalysts like palladium or copper under inert atmospheres .
- Benzoylation : Introduction of the 4-butoxybenzoyl group via electrophilic aromatic substitution or coupling reactions (e.g., using benzoyl chloride derivatives) .
- Carboxamide Functionalization : Coupling the indoline core with carboxamide groups using reagents like EDCI or DCC in anhydrous conditions .
Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux in acetic acid for cyclization), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., in DMSO- or CDCl) identify substituent patterns and confirm carboxamide linkage (δ ~160-170 ppm for carbonyl groups) .
- FT-IR : Peaks at ~1650-1750 cm confirm amide (C=O) and ester (if present) functionalities .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., M+H ions) .
- HPLC-PDA : Assesses purity (>95% typical for research-grade material) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and elemental analysis before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), or incubation time affect activity. Standardize protocols using controls like known inhibitors .
- Structural Analogues : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomeric byproducts .
Q. What computational and experimental strategies are used to establish structure-activity relationships (SAR) for analogues of this compound?
- Methodological Answer :
- Molecular Docking : Screen analogues against target proteins (e.g., kinases) using software like AutoDock to predict binding affinities. Focus on the butoxybenzoyl moiety’s role in hydrophobic interactions .
- SAR Libraries : Synthesize derivatives with variations in:
- Butoxy Chain Length : Replace butoxy with methoxy or hexyloxy to assess lipophilicity effects .
- Indoline Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at position 5 of indoline to modulate electronic properties .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize candidates with favorable ADMET profiles .
Q. How can researchers optimize reaction conditions to scale up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of indoline intermediates .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce racemization during exothermic steps .
- In-line Analytics : Use FT-IR or Raman spectroscopy for real-time monitoring of reaction progress and enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
